Cas no 1248789-43-6 (2-[4-(cyclobutylamino)phenyl]ethan-1-ol)
![2-[4-(cyclobutylamino)phenyl]ethan-1-ol structure](https://ja.kuujia.com/scimg/cas/1248789-43-6x500.png)
2-[4-(cyclobutylamino)phenyl]ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-(4-(Cyclobutylamino)phenyl)ethan-1-ol
- 2-[4-(cyclobutylamino)phenyl]ethan-1-ol
- Benzeneethanol, 4-(cyclobutylamino)-
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- インチ: 1S/C12H17NO/c14-9-8-10-4-6-12(7-5-10)13-11-2-1-3-11/h4-7,11,13-14H,1-3,8-9H2
- InChIKey: NSYLCBHHNTWUAQ-UHFFFAOYSA-N
- ほほえんだ: OCCC1C=CC(=CC=1)NC1CCC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 160
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 32.299
2-[4-(cyclobutylamino)phenyl]ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1494-10G |
2-[4-(cyclobutylamino)phenyl]ethan-1-ol |
1248789-43-6 | 95% | 10g |
¥ 21,879.00 | 2023-03-30 | |
Enamine | EN300-168407-0.1g |
2-[4-(cyclobutylamino)phenyl]ethan-1-ol |
1248789-43-6 | 0.1g |
$553.0 | 2023-09-20 | ||
Enamine | EN300-168407-0.25g |
2-[4-(cyclobutylamino)phenyl]ethan-1-ol |
1248789-43-6 | 0.25g |
$579.0 | 2023-09-20 | ||
Enamine | EN300-168407-5.0g |
2-[4-(cyclobutylamino)phenyl]ethan-1-ol |
1248789-43-6 | 5.0g |
$2940.0 | 2023-02-17 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1494-500MG |
2-[4-(cyclobutylamino)phenyl]ethan-1-ol |
1248789-43-6 | 95% | 500MG |
¥ 2,917.00 | 2023-03-30 | |
Enamine | EN300-168407-0.5g |
2-[4-(cyclobutylamino)phenyl]ethan-1-ol |
1248789-43-6 | 0.5g |
$603.0 | 2023-09-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425886-500mg |
2-(4-(Cyclobutylamino)phenyl)ethan-1-ol |
1248789-43-6 | 98% | 500mg |
¥22791.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425886-1g |
2-(4-(Cyclobutylamino)phenyl)ethan-1-ol |
1248789-43-6 | 98% | 1g |
¥27378.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425886-50mg |
2-(4-(Cyclobutylamino)phenyl)ethan-1-ol |
1248789-43-6 | 98% | 50mg |
¥18376.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1494-250MG |
2-[4-(cyclobutylamino)phenyl]ethan-1-ol |
1248789-43-6 | 95% | 250MG |
¥ 1,755.00 | 2023-03-30 |
2-[4-(cyclobutylamino)phenyl]ethan-1-ol 関連文献
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
2-[4-(cyclobutylamino)phenyl]ethan-1-olに関する追加情報
Introduction to 2-[4-(cyclobutylamino)phenyl]ethan-1-ol (CAS No: 1248789-43-6)
2-[4-(cyclobutylamino)phenyl]ethan-1-ol, identified by its CAS number 1248789-43-6, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural framework with a cyclobutylamino side chain attached to a phenyl ring, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of both aromatic and aliphatic moieties in its structure imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more complex bioactive molecules.
The compound's molecular structure consists of an ethanol functional group linked to a phenyl ring, which is further substituted with a cyclobutylamino moiety. This specific arrangement not only influences its reactivity but also its solubility and interaction with biological targets. The cyclobutylamino group, known for its steric hindrance and basicity, can play a crucial role in modulating the compound's pharmacokinetic and pharmacodynamic properties. Such features are highly desirable in the design of novel therapeutic agents where precise control over molecular interactions is essential.
In recent years, there has been a growing interest in the development of small molecules that can modulate neurotransmitter systems, particularly those involving amino acid receptors. The structural motif of 2-[4-(cyclobutylamino)phenyl]ethan-1-ol bears similarities to several known pharmacophores that interact with receptors such as serotonin and dopamine receptors. Preliminary studies have suggested that derivatives of this compound may exhibit potent effects on these systems, making them candidates for further exploration in the treatment of neurological disorders.
The synthesis of 2-[4-(cyclobutylamino)phenyl]ethan-1-ol involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key steps typically include the formation of the phenyl-cyclobutyl bond followed by the introduction of the ethanol functionality. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to facilitate these transformations efficiently. The use of such methodologies ensures that the final product meets the stringent requirements for pharmaceutical applications.
The compound's physicochemical properties, including its melting point, solubility, and stability, are critical factors that determine its suitability for various applications. Experimental data indicates that 2-[4-(cyclobutylamino)phenyl]ethan-1-ol exhibits moderate solubility in common organic solvents, which facilitates its use in synthetic protocols. Additionally, its stability under standard storage conditions makes it a reliable starting material for further chemical modifications.
In the context of drug discovery, 2-[4-(cyclobutylamino)phenyl]ethan-1-ol serves as a versatile scaffold for generating libraries of compounds with diverse biological activities. By modifying different parts of its structure, researchers can explore new chemical space and identify molecules with improved efficacy and reduced side effects. High-throughput screening (HTS) techniques combined with computational modeling have been instrumental in accelerating this process by allowing rapid evaluation of large collections of derivatives.
The potential applications of 2-[4-(cyclobutylamino)phenyl strong>]ethan-1-ol extend beyond traditional pharmacological uses. Its unique structural features make it an attractive candidate for materials science applications, particularly in the development of functional polymers and liquid crystals. These materials could find use in advanced electronic devices and optoelectronic components where precise molecular architecture is crucial.
Ethical considerations are paramount when conducting research involving pharmaceutical compounds like 2-[4-(< strong>cyclobutylamino strong>)< strong >phenyl strong>]ethan-1-ol. Rigorous adherence to regulatory guidelines ensures that all experiments are conducted safely and responsibly. Collaborative efforts between academic institutions, industry partners, and regulatory bodies help to maintain high standards of research integrity and promote the responsible development of new therapeutic agents.
The future prospects for 2-[4-(< strong >cyclobutylamino strong >)< strong >phenyl strong >]ethan-1-ol are promising, given its potential as a building block for innovative drug candidates and functional materials. Continued investment in research infrastructure and interdisciplinary collaboration will be essential to fully realize these possibilities. As our understanding of molecular interactions grows, compounds like this will play an increasingly important role in addressing complex challenges in medicine and materials science.
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